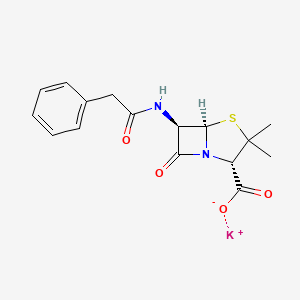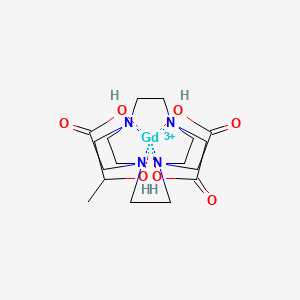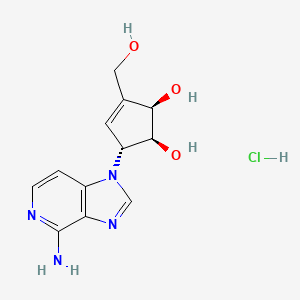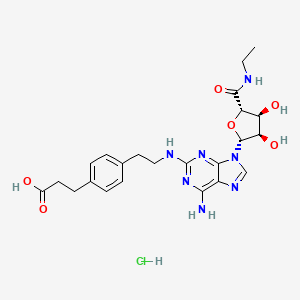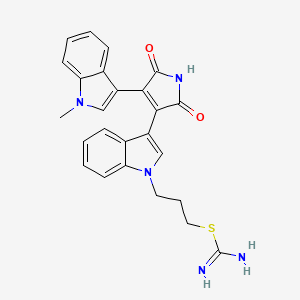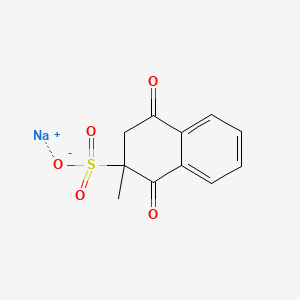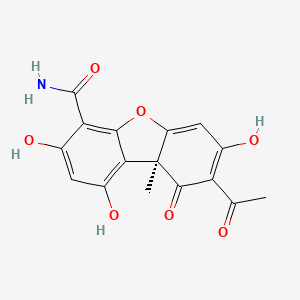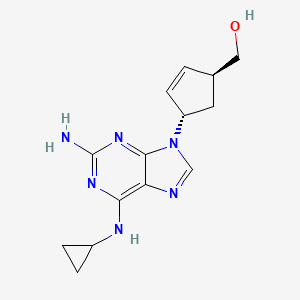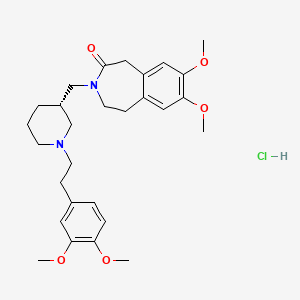
Cilobradine (hydrochloride)
Vue d'ensemble
Description
Cilobradine hydrochloride is a compound with the chemical formula (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride .
Synthesis Analysis
The synthesis of Cilobradine involves a linear three-compartment model . The typical Vss was large (~100 l) and CL was 21.5 l/h . Covariate analysis revealed a statistically significant but clinically irrelevant relation between KA and dose .Applications De Recherche Scientifique
Hyperpolarization-Activated Cation Current (Ih) Inhibitor
DK-AH 269 has been used as a hyperpolarization-activated and cyclic nucleotide-gated channel (HCN) antagonist to study its effects on the inhibition of Ih in HCN-deficient hair cells of mice . This application is crucial in understanding the role of Ih in various physiological processes.
Action Potential Modulator
The compound has also been used as an HCN blocker to study its effects on action potential firing in the suprachiasmatic nucleus (SCN) neurons . This research can provide insights into the regulation of neuronal excitability and rhythmicity.
Bradycardiac Agent
DK-AH 269 is known to be a bradycardiac agent . This means it can slow down the heart rate, which can be beneficial in conditions where a slower heart rate is desired, such as certain types of arrhythmias.
Pro-arrhythmic Properties
Cilobradine (DK-AH 269), an inhibitor of hyperpolarization-activated cation current (Ih), has been observed to possess pro-arrhythmic properties . This property can be useful in studying the mechanisms of arrhythmias and testing anti-arrhythmic drugs.
Heart Rate Reduction
DK-AH 269 blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which slows heart rate by decreasing the spontaneous firing rate of the sinoatrial node in the heart . This property is particularly useful in the treatment of conditions like angina where reducing heart rate can alleviate symptoms.
Mécanisme D'action
Target of Action
DK-AH 269, also known as Cilobradine Hydrochloride, primarily targets the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels . These channels play a crucial role in regulating the electrical activity of the heart and nervous system.
Mode of Action
Cilobradine acts as an HCN channel blocker . It blocks the open channels of neuronal Ih and related cardiac If channels . This blocking action is about three times more potent than ZD7288 .
Biochemical Pathways
The blocking of HCN channels by Cilobradine affects the cardiac pacemaker currents and neuronal pacemaker currents . These currents are crucial for the regulation of heart rate and neuronal excitability, respectively. By blocking these channels, Cilobradine can effectively reduce heart rate and neuronal activity.
Pharmacokinetics
It is known that the compound has a large volume of distribution, indicating extensive tissue distribution . The compound’s clearance rate and half-life are also important factors affecting its bioavailability and therapeutic effects .
Result of Action
The primary result of Cilobradine’s action is the reduction of heart rate . By blocking the HCN channels, it reduces the pacemaker currents in the heart, leading to a slower heart rate. This can be beneficial in conditions where a reduction in heart rate is desired, such as certain cardiovascular diseases.
Safety and Hazards
Orientations Futures
While the specific future directions for Cilobradine are not mentioned in the search results, it’s worth noting that research into its uses and effects is ongoing . For example, it has been studied for its potential use in treating conditions such as depression, arrhythmia, nerve pain, and epilepsy .
Propriétés
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582024 | |
| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cilobradine (hydrochloride) | |
CAS RN |
186097-54-1 | |
| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for DK-AH 269 (Cilobradine hydrochloride)?
A1: DK-AH 269 functions as a highly selective and potent inhibitor of the If current, a specific ion channel found in the sinus node cells of the heart. By blocking this channel, DK-AH 269 effectively reduces heart rate by decreasing the spontaneous depolarization of these pacemaker cells, leading to a prolonged diastole (the heart's relaxation phase).
Q2: How does DK-AH 269 affect myocardial oxygen consumption and coronary blood flow?
A2: Studies in isolated rabbit hearts demonstrate that DK-AH 269 effectively reduces myocardial oxygen consumption (MVO2) without significantly impacting coronary blood flow (CBF) per beat. This reduction in MVO2 is likely a direct consequence of the decreased heart rate, as a slower heart rate requires less energy expenditure.
Q3: What is the impact of DK-AH 269 on ventricular function?
A3: While DK-AH 269 effectively reduces heart rate, studies suggest it does not significantly impair ventricular function. Some studies show a moderate decrease in parameters like peak left ventricular pressure (LVPmax) and dp/dtmax, but stroke volume generally remains unaffected. This indicates that DK-AH 269 can reduce heart rate without significantly compromising the heart's pumping ability.
Q4: Has DK-AH 269 been investigated in the context of myocardial infarction?
A4: Yes, in a study using a rabbit model of myocardial infarction, DK-AH 269 administration resulted in a significant reduction in infarct size compared to a placebo group. This suggests a potential protective effect of DK-AH 269 against ischemic damage, possibly attributed to its heart rate-reducing properties and subsequent decrease in myocardial oxygen demand.
Q5: How does the action of DK-AH 269 compare to other bradycardic agents, such as calcium channel blockers?
A5: Unlike calcium channel blockers like Verapamil, which can exhibit negative inotropic effects (weakening the force of heart contractions), DK-AH 269 appears to have minimal impact on the heart's contractile force. This targeted action on heart rate without significant inotropic effects makes DK-AH 269 a potentially valuable tool in managing tachycardia (rapid heart rate) and exploring novel therapeutic approaches for cardiovascular diseases.
Q6: Are there other potential therapeutic applications for DK-AH 269?
A6: Beyond its potential in treating tachycardia and myocardial infarction, researchers have explored the role of DK-AH 269 in other areas. For example, one study demonstrated its ability to reverse the increased firing rates of mesolimbic dopamine neurons in mice subjected to chronic social defeat stress, highlighting a potential application in understanding and treating stress-related disorders. Additionally, its use in off-pump coronary operations, where controlled bradycardia is desired, has been suggested.
Q7: Has DK-AH 269 progressed to clinical use?
A7: While DK-AH 269 itself might not be clinically available, Ivabradine (Procoralan), another selective If channel blocker, received approval from the European Medicines Agency in 2005 for treating chronic stable angina pectoris in patients with contraindications or intolerance to beta-blockers. This highlights the clinical relevance of targeting the If current for therapeutic benefit in cardiovascular diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




